

Comparative Mass Spectrometry Analysis of Synthesized Ethyl L-Histidinate

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Compound of Interest

Compound Name: Ethyl L-histidinate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry profile of synthesized **ethyl L-histidinate**. Due to the limited availability of direct experimental mass spectra for **ethyl L-histidinate** in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted data is compared with the experimental mass spectrometry data of the parent amino acid, L-histidine, and a structurally related amino acid ester, ethyl L-phenylalaninate. This comparison offers valuable insights for the characterization of synthesized **ethyl L-histidinate** and similar compounds in a research and drug development context.

Data Presentation: Comparison of Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge (m/z) values for **ethyl L-histidinate** and compares them with the experimental values for L-histidine and ethyl L-phenylalaninate.

Compound	Molecular Weight (g/mol)	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z] and (Proposed Structure)
Ethyl L-Histidinate (Predicted)	183.21	183	154 ([M-C ₂ H ₅] ⁺), 138 ([M-OC ₂ H ₅] ⁺), 110 ([M-COOC ₂ H ₅] ⁺), 81 (Imidazole side chain fragment)
L-Histidine	155.15	155	110 ([M-COOH] ⁺), 82 (Imidazole side chain fragment) [1]
Ethyl L-Phenylalaninate	193.25	193	120 ([M-COOC ₂ H ₅] ⁺), 102 ([M-CH ₂ -Ph] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion) [2] [3]

Experimental Protocols

A standard method for the mass spectrometry analysis of a volatile amino acid derivative such as **ethyl L-histidinate** is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain the mass spectrum of **ethyl L-histidinate** for structural confirmation and purity assessment.

Materials and Equipment:

- Synthesized **ethyl L-histidinate**
- Anhydrous ethanol (for sample dissolution)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
- A suitable capillary column for GC (e.g., HP-5ms)

- Helium (carrier gas)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **ethyl L-histidinate** in anhydrous ethanol (e.g., 1 mg/mL).
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250°C.
 - Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.
- Injection: Inject 1 µL of the prepared sample into the GC-MS.
- Data Acquisition: Acquire the data using the instrument's software. The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to **ethyl L-histidinate**.

- Data Analysis:
 - Identify the peak corresponding to **ethyl L-histidinate** in the TIC.
 - Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
 - Compare the obtained spectrum with the predicted fragmentation pattern.

Mandatory Visualization: Predicted Fragmentation of Ethyl L-Histidinate

The following diagram illustrates the predicted major fragmentation pathways for **ethyl L-histidinate** under electron ionization.

Caption: Predicted Fragmentation of **Ethyl L-Histidinate**.

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References

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- 2. spectrabase.com [spectrabase.com]
- 3. Ethyl L-phenylalaninate hydrochloride | C₁₁H₁₆ClNO₂ | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]
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